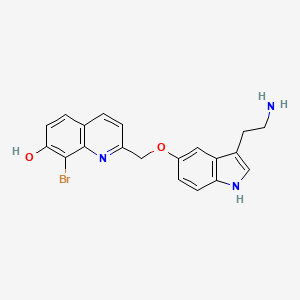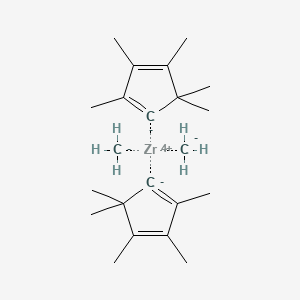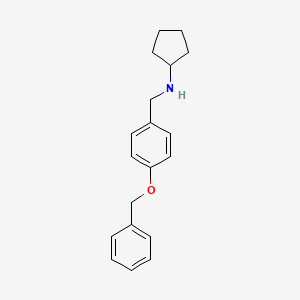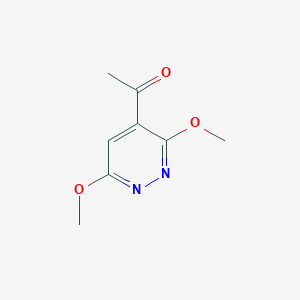![molecular formula C16H18FN3O2S B14762407 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride CAS No. 1581-18-6](/img/structure/B14762407.png)
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. This particular compound is known for its vibrant color and is often used as a dye or indicator in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride typically involves the diazotization of 4-(diethylamino)aniline followed by a coupling reaction with benzene-1-sulfonyl fluoride. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids.
Reduction: Reduction of the azo group can yield amines.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Sulfonamides or sulfonate esters.
Applications De Recherche Scientifique
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a dye and pH indicator in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and plastics.
Mécanisme D'action
The compound exerts its effects primarily through its diazenyl group, which can participate in various chemical reactions. The molecular targets include nucleophiles that can react with the sulfonyl fluoride group. The pathways involved often include nucleophilic substitution and redox reactions, leading to the formation of different products depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride
- 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzenesulfonate
Uniqueness
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and applications. Its sulfonyl fluoride group makes it particularly reactive towards nucleophiles, distinguishing it from similar compounds that may lack this functional group.
Propriétés
Numéro CAS |
1581-18-6 |
|---|---|
Formule moléculaire |
C16H18FN3O2S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H18FN3O2S/c1-3-20(4-2)15-9-5-13(6-10-15)18-19-14-7-11-16(12-8-14)23(17,21)22/h5-12H,3-4H2,1-2H3 |
Clé InChI |
RYJQRBZBKUTFIP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


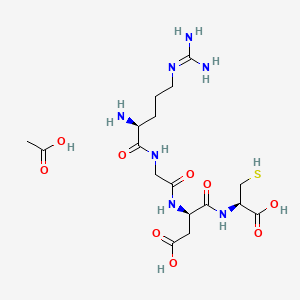
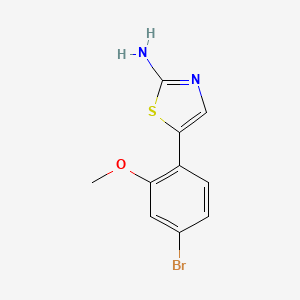
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)
![14H-Dibenzo[a,j]phenothiazine](/img/structure/B14762341.png)
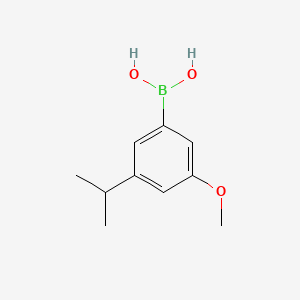
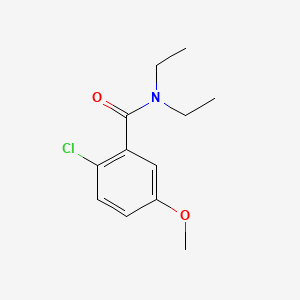
![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)
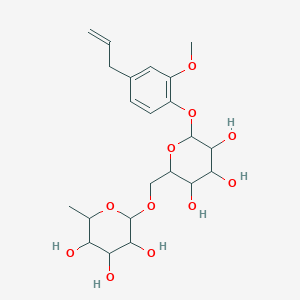
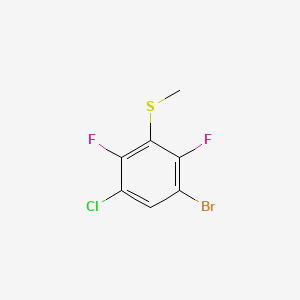
![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)
